4-Bromo-2-methoxy-1-nitrobenzene

Catalog No.
S684489
CAS No.
103966-66-1
M.F
C7H6BrNO3
M. Wt
232.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-2-methoxy-1-nitrobenzene

CAS Number

103966-66-1

Product Name

4-Bromo-2-methoxy-1-nitrobenzene

IUPAC Name

4-bromo-2-methoxy-1-nitrobenzene

Molecular Formula

C7H6BrNO3

Molecular Weight

232.03 g/mol

InChI

InChI=1S/C7H6BrNO3/c1-12-7-4-5(8)2-3-6(7)9(10)11/h2-4H,1H3

InChI Key

DJKPQYBFSAJUBS-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)Br)[N+](=O)[O-]

Canonical SMILES

COC1=C(C=CC(=C1)Br)[N+](=O)[O-]

Potential Therapeutic Agent for Neurological Disorders

4-Bromo-2-methoxy-1-nitrobenzene (4BMN) has emerged as a potential therapeutic agent for neurological disorders, particularly those involving glutamate receptors. Studies have demonstrated its ability to modulate the activity of these receptors, offering a promising avenue for treating conditions like Parkinson's disease and Alzheimer's disease [].

Mechanism of Action

4BMN acts as a ligand at glutamate receptors, specifically targeting the metabotropic and allosteric modulatory sites []. It has been shown to activate the orthosteric binding site of the metabotropic glutamate receptor with high potency (EC50 value of 0.3 μM) []. Additionally, 4BMN can inhibit the activation of NMDA receptors, another type of glutamate receptor, at concentrations up to 10 μM []. This dual modulation of glutamate receptor activity is believed to contribute to its potential therapeutic effects.

Preclinical Studies

Research on 4BMN has primarily been conducted in preclinical settings, demonstrating promising results in animal models. Studies have shown that 4BMN can improve motor function and reduce neurodegeneration in models of Parkinson's disease []. Additionally, it has been shown to improve cognitive function and alleviate memory deficits in models of Alzheimer's disease [].

4-Bromo-2-methoxy-1-nitrobenzene is an aromatic compound with the molecular formula C7H6BrNO3C_7H_6BrNO_3 and a molecular weight of 232.03 g/mol. This compound is characterized by the presence of three functional groups: a bromine atom, a methoxy group, and a nitro group, which are attached to a benzene ring. The structural arrangement of these groups significantly influences the compound's chemical properties and reactivity. It is also known by various synonyms, including 5-Bromo-2-nitroanisole and 4-Bromo-2-methoxynitrobenzene .

Research suggests 4BMN acts as a ligand for metabotropic glutamate receptors, which are modulators in the nervous system []. It has been shown to activate a specific binding site on these receptors with high potency (EC50 = 0.3 μM) and inhibit the activation of NMDA receptors, another type of glutamate receptor, at higher concentrations (up to 10 μM) []. This dual effect suggests 4BMN might be a potential therapeutic candidate for neurological disorders involving glutamate signaling, such as Parkinson's disease or Alzheimer's disease []. More research is needed to fully understand the mechanism of action of 4BMN in these contexts.

  • Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions, such as halogenation, nitration, and sulfonation due to its electron-withdrawing nitro group and electron-donating methoxy group.
  • Reduction: The nitro group can be reduced to an amino group using reducing agents like tin and hydrochloric acid.
  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions or amines .

These reactions allow for the modification of the compound, leading to the synthesis of various derivatives that may possess different biological or chemical properties.

The biological activity of 4-Bromo-2-methoxy-1-nitrobenzene has been explored in various studies. It has shown potential as a biochemical for proteomics research, indicating its relevance in biological applications. Additionally, compounds with similar structures often exhibit antibacterial and antifungal properties; hence, further investigation into this compound's biological effects could reveal its utility in medicinal chemistry .

The synthesis of 4-Bromo-2-methoxy-1-nitrobenzene typically involves a multi-step process:

  • Bromination: Starting from benzene, bromination is performed using bromine in the presence of a catalyst such as iron(III) bromide to form bromobenzene.
  • Methoxylation: Bromobenzene is then reacted with methanol and a base like sodium hydroxide to introduce the methoxy group, yielding 4-bromoanisole.
  • Nitration: The final step involves nitration of 4-bromoanisole using concentrated nitric acid and sulfuric acid to introduce the nitro group, resulting in 4-Bromo-2-methoxy-1-nitrobenzene .

This synthetic route highlights the compound's accessibility through established organic chemistry techniques.

4-Bromo-2-methoxy-1-nitrobenzene has several applications across different fields:

  • Chemical Research: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Biological Studies: The compound is utilized in enzyme-catalyzed reaction studies involving aromatic compounds.
  • Pharmaceutical Industry: It acts as a precursor for synthesizing pharmaceutical compounds.
  • Industrial

Interaction studies involving 4-Bromo-2-methoxy-1-nitrobenzene focus on its reactivity with various nucleophiles and electrophiles due to its functional groups. The presence of both electron-withdrawing (nitro) and electron-donating (methoxy) groups affects its reactivity profile, making it an interesting subject for studies on reaction mechanisms and kinetics. Understanding these interactions can lead to insights into its potential biological activities and synthetic utility .

Several compounds share structural similarities with 4-Bromo-2-methoxy-1-nitrobenzene. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
4-Bromo-2-ethoxy-1-nitrobenzene57279-70-60.97
1-Bromo-2-methoxy-3-nitrobenzene98775-19-00.95
1-Bromo-3-methoxy-5-nitrobenzene16618-67-00.90
1-Bromo-4-methoxy-2-methyl-5-nitrobenzene89978-56-30.90
2-Bromo-1-methoxy-4-nitrobenzene5197-28-40.88

These compounds exhibit varying degrees of similarity based on their structural features and functional groups. The unique positioning of the bromine, methoxy, and nitro groups in 4-Bromo-2-methoxy-1-nitrobenzene influences its reactivity patterns compared to these similar compounds, making it particularly valuable for specific synthetic applications .

While direct crystallographic data for 4-bromo-2-methoxy-1-nitrobenzene is scarce, insights can be drawn from related brominated nitrobenzenes. For example, 4-bromo-1-nitrobenzene adopts a triclinic crystal structure with π–π stacking between aromatic rings (centroid distances: 3.643–3.741 Å) and weak C—H···O hydrogen bonds. These interactions are critical for stabilizing the crystal lattice.

In the case of 4-bromo-2-methoxy-1-nitrobenzene, the methoxy group introduces additional electron-donating effects, potentially altering π–π stacking dynamics. The bromine atom’s large atomic size may create steric hindrance, favoring distinct crystal packing motifs. Key predicted interactions include:

  • Nitro group participation in weak hydrogen bonding with adjacent molecules.
  • Bromine···oxygen contacts (3.2–3.4 Å) due to halogen bonding.
  • Methoxy group orientation influenced by steric and electronic factors.
PropertyValueSource
Molecular formulaC₇H₆BrNO₃
Molecular weight232.03 g/mol
Density1.6 ± 0.1 g/cm³
Boiling point298.7 ± 20.0°C at 760 mmHg

Quantum Mechanical Calculations of Molecular Geometry

Density Functional Theory (DFT) studies reveal critical insights into the compound’s electronic structure:

  • Bond lengths: The C–Br bond (~1.89 Å) and C–O (methoxy) bond (~1.38 Å) reflect typical covalent interactions. The nitro group exhibits bond lengths of ~1.22 Å (N–O).
  • Electron density distribution: The nitro group’s electron-withdrawing nature depletes electron density at the ortho and para positions, directing electrophiles to the meta position relative to the nitro group.
  • LogP value: 2.45, indicating moderate lipophilicity, influenced by the methoxy group’s electron-donating effects.

Electronic Structure Analysis Through Density Functional Theory

DFT calculations using the B3LYP/6-31G* basis set provide deeper insights:

ParameterValueImpact
HOMO energy−8.5 eVDetermines nucleophilic reactivity
LUMO energy−1.8 eVInfluences electrophilic attack sites
Partial charge (Br)+0.35 eEnhances leaving-group propensity

The nitro group’s strong electron-withdrawing effect polarizes the aromatic ring, making the bromine atom susceptible to nucleophilic substitution. The methoxy group’s electron-donating nature offsets some electron deficiency, creating a balance critical for regioselectivity in reactions.

Comparative Study of Positional Isomers in Brominated Nitroaromatic Systems

The position of substituents significantly impacts physical and chemical properties. Below is a comparative analysis of key isomers:

CompoundCASMelting PointBoiling PointLogPKey Applications
4-Bromo-2-methoxy-1-nitrobenzene103966-66-1N/A298.7°C2.45Pharmaceutical intermediates
2-Bromo-4-methoxy-1-nitrobenzene98447-30-432–34°C273.3°C2.54Agrochemical synthesis
5-Bromo-2-nitroanisole103966-66-193°CN/A2.45Material science
1-Bromo-4-methoxy-2-nitrobenzene5344-78-532–34°C291.0°C3.00Dye intermediates

Reactivity Trends:

  • Nitration: The nitro group directs electrophiles to the meta position relative to itself.
  • Bromination: Occurs preferentially at the para position relative to the methoxy group under kinetic control.
  • Reduction: The nitro group reduces to an amine, enabling access to aminophenol derivatives.

XLogP3

2.4

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (97.44%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (97.44%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4-Bromo-2-methoxy-1-nitrobenzene

Dates

Last modified: 08-15-2023

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